molecular formula C14H16N2O B3119908 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine CAS No. 256493-34-2

4-(Benzyloxy)-N1-methylbenzene-1,2-diamine

Cat. No.: B3119908
CAS No.: 256493-34-2
M. Wt: 228.29 g/mol
InChI Key: KBBUDQOANFRAOF-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N1-methylbenzene-1,2-diamine (CAS 256493-34-2) is a substituted benzene-1,2-diamine derivative of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol, this compound serves as a versatile building block for the construction of more complex heterocyclic structures and pharmacologically active molecules . Its structure features a benzyloxy group and a methyl-substituted diamine motif on a benzene ring, which is a key scaffold in the development of bioactive compounds. Research into structurally similar N1-benzyl-4-methylbenzene-1,2-diamine analogs has demonstrated potent anti-inflammatory properties, specifically through the inhibition of nitric oxide (NO) production and the suppression of Nuclear Factor-kappa B (NF-κB) transcriptional activity in activated macrophages . This suggests potential research applications for this compound class in studying inflammatory pathways and immune responses. As a specialized chemical, this compound is employed in various synthetic transformations, including protection/deprotection sequences, N-arylation, and reductive amination, to access novel chemical entities . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N-methyl-4-phenylmethoxybenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-16-14-8-7-12(9-13(14)15)17-10-11-5-3-2-4-6-11/h2-9,16H,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBUDQOANFRAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Aromatic Diamine Chemistry Research

Aromatic diamines are a cornerstone of modern organic chemistry, serving as versatile building blocks in the synthesis of a wide array of materials and molecules. These compounds, characterized by a benzene (B151609) ring substituted with two amino groups, are renowned for their nucleophilic nature, which allows them to readily participate in a variety of chemical reactions. The specific positioning of the amino groups, as well as the nature and location of other substituents on the aromatic ring, profoundly influences the reactivity and properties of the resulting molecules.

In the case of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine, the presence of the 1,2-diamine (or o-phenylenediamine) functionality is of particular note. This arrangement is a well-established precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. The reaction of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives is a fundamental and widely utilized method for constructing the benzimidazole (B57391) ring system. researchgate.netmdpi.com This class of heterocyclic compounds is of immense interest due to their prevalence in biologically active molecules.

The other substituents on the benzene ring of this compound also play a crucial role in defining its chemical character. The benzyloxy group at the 4-position is an electron-donating group, which can influence the reactivity of the aromatic ring and the amino groups. Furthermore, the N1-methyl group introduces asymmetry and can modulate the nucleophilicity and steric environment of the adjacent amino group. This unique combination of functional groups suggests that this compound could be a valuable intermediate for creating highly functionalized and stereochemically complex target molecules.

Research Trajectories and Current Significance of 4 Benzyloxy N1 Methylbenzene 1,2 Diamine

Established Synthetic Pathways to the Core Structure

The conventional synthesis of this compound is conceptualized as a multi-step process. This process begins with commercially available precursors and involves a series of functional group interconversions to build the necessary substitution pattern on the aromatic ring before the final diamine formation.

Precursor Synthesis and Functional Group Transformations

The synthesis of a suitable precursor, such as N-methyl-4-(benzyloxy)-2-nitroaniline, is paramount. A plausible and efficient route starts from 2-nitro-4-hydroxyaniline.

O-Benzylation: The phenolic hydroxyl group of 2-nitro-4-hydroxyaniline is first protected by benzylation. This is typically achieved by reacting it with benzyl (B1604629) bromide in the presence of a weak base like potassium carbonate (K₂CO₃) in a suitable solvent such as methyl ethyl ketone (MEK). The reaction proceeds via a Williamson ether synthesis mechanism. A specific example of this transformation yielded 2-Nitro-4-(benzyloxy)aniline in 88.9% yield after refluxing for three hours. prepchem.com

N-Methylation: The subsequent introduction of a methyl group onto one of the amino nitrogens can be approached in several ways. A common method involves an initial protection step, followed by alkylation and deprotection. For instance, the primary amino group of a nitroaniline can be reacted with formic acid to yield an N-formyl derivative. google.com This formylated intermediate is then treated with a methylating agent, like methyl iodide (CH₃I), in the presence of a base such as potassium tert-butoxide. The final step involves hydrolysis to remove the formyl group, yielding the N-methylated product. google.com This multi-step approach ensures selective mono-methylation.

Reductive Amination Approaches to Diamine Formation

Reductive amination serves as a powerful tool for forming C-N bonds and is particularly relevant for the N-methylation step in the synthesis of the target compound's precursor. This approach combines the amine formation and reduction steps into a single, often one-pot, procedure, offering a more atom-economical alternative to the classical alkylation methods described previously.

For the synthesis of N-methyl-4-(benzyloxy)-2-nitroaniline, the precursor 2-Nitro-4-(benzyloxy)aniline can be directly N-methylated using formaldehyde (B43269) as the C1 source. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ. A variety of reducing agents and catalytic systems can be employed. A particularly effective and environmentally benign method utilizes a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as an in situ hydrogen donor. acs.orgresearchgate.net This one-pot reductive mono-N-alkylation of anilines and nitroarenes proceeds smoothly at room temperature in an aqueous 2-propanol solvent system, achieving selective mono-alkylation with excellent yields. acs.orgresearchgate.net

The key advantage of this method is the avoidance of pre-preparation of the amine and the shortening of separation and purification steps. nih.gov

MethodReagentsConditionsKey Features
Classical N-Methylation 1. HCOOH2. K-OtBu, CH₃I3. HydrolysisMulti-step processHigh selectivity for mono-methylation. google.com
Reductive Amination HCHO, Pd/C, HCOONH₄One-pot, room temp.Economical, environmentally benign, excellent yields. acs.orgresearchgate.net

Catalytic Hydrogenation and Nitro Group Reduction Methodologies

The final and crucial step in the synthesis is the reduction of the nitro group in the precursor, N-methyl-4-(benzyloxy)-2-nitroaniline, to an amino group to yield the desired this compound. This transformation is one of the most fundamental reactions in organic synthesis, and numerous methods are available. organic-chemistry.org

Catalytic Hydrogenation: This is a widely used industrial method involving the use of hydrogen gas (H₂) and a metal catalyst. mt.com

Catalysts: Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney nickel, and Ruthenium on carbon (Ru/C). organic-chemistry.orgresearchgate.net The choice of catalyst can influence selectivity, especially if other reducible functional groups are present.

Conditions: The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The process can be risky due to the potential formation of unstable hydroxylamine (B1172632) intermediates, which can decompose exothermically. mt.com The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of these intermediates, leading to purer products and faster reaction times. google.comgoogle.com

Chemical Reduction: These methods employ stoichiometric reducing agents and are common in laboratory-scale synthesis.

Metal-Based Reductants: A classic method is the Bechamp reduction, using iron filings in acidic water. Other common systems include zinc dust with ammonium chloride or samarium with ammonium chloride. uobabylon.edu.iqresearchgate.net These methods are robust but can generate significant metal waste.

Metal-Free Reductants: To address environmental concerns, metal-free reduction methods have been developed. These include the use of trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine, which is highly efficient for both aromatic and aliphatic nitro compounds. acs.orgbeilstein-journals.org Another green alternative is using tetrahydroxydiboron (B82485) (B₂(OH)₄) in water, which serves as both the reductant and a safe hydrogen donor. organic-chemistry.org

The table below summarizes various methodologies for nitro group reduction.

Method TypeReagents & CatalystSolventConditionsAdvantages/Disadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂, Ra-Ni)Ethanol, Methanol1-10 atm H₂High efficiency, clean; Requires specialized pressure equipment. organic-chemistry.orgmt.com
Transfer Hydrogenation Ammonium formate, Pd/CMethanolRefluxAvoids use of H₂ gas; Can be slower. acs.orgresearchgate.net
Metal/Acid Reduction Fe/HCl or Zn/NH₄ClEthanol/WaterRefluxInexpensive, robust; Generates metal waste. uobabylon.edu.iq
Metal-Free Reduction HSiCl₃, Et₃NAcetonitrile0°C to RTHigh chemoselectivity, mild conditions. acs.orgbeilstein-journals.org
Metal-Free Reduction B₂(OH)₄Water80°CEnvironmentally friendly, uses water as solvent. organic-chemistry.org

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic strategies aim to reduce waste, energy consumption, and the use of hazardous materials. Microwave irradiation, ultrasound, and solvent-free mechanochemical methods are at the forefront of these advancements.

Solvent-Free and Mechanochemical Synthesis

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a path to solvent-free synthesis, significantly reducing environmental impact. nih.gov While a specific mechanochemical protocol for the target diamine is not reported, the principles can be applied to key steps.

Nitro Reduction: The reduction of aromatic nitro compounds has been successfully performed under solvent-free conditions. One method involves using hydrazine (B178648) hydrate (B1144303) supported on alumina (B75360), which can be further enhanced by microwave irradiation. researchgate.net

Diamine Functionalization: Mechanochemical methods have been developed for the functionalization of aromatic diamines, demonstrating that this class of compounds is amenable to solid-state reactivity. rsc.org For instance, the Buchwald–Hartwig cross-coupling of aromatic primary amines has been achieved using high-temperature ball-milling, offering a rapid and solvent-minimized route to N-arylated products. acs.org This suggests that similar C-N bond-forming reactions in the synthesis pathway could be adapted to mechanochemical conditions.

Microwave and Ultrasound-Assisted Synthesis

The application of non-conventional energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, improve yields, and enhance selectivity. unito.it

Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat a reaction mixture, often leading to significant rate enhancements.

Nitro Reduction: The reduction of aromatic nitro compounds is particularly well-suited to microwave assistance. A solvent-free reduction using zinc dust and ammonium chloride can be completed in 8-15 minutes under microwave irradiation, with yields ranging from 82-95%. uobabylon.edu.iq Other systems, such as hydrazine on alumina support or novel oxo-rhenium complexes, also show enhanced performance under microwave conditions. researchgate.netresearchgate.netuzh.chcem.com

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles creates localized microreactors with extremely high temperatures and pressures, enhancing mass transfer and reaction rates. scirp.org

Nitro Reduction: The reduction of aromatic nitro compounds to anilines has been achieved rapidly using gallium metal or a samarium/ammonium chloride system under ultrasonic irradiation. researchgate.netnsf.gov The use of ultrasound can shorten reaction times to as little as 10-60 minutes. nsf.gov A catalytic system of Pd/C with sodium hypophosphite has also been shown to be effective under sonication. rsc.org

Precursor Synthesis: Ultrasound can also be applied to earlier steps in the synthetic sequence, such as the nitration of aromatic compounds, where it can reduce reaction times from hours to minutes and improve regioselectivity. scirp.org

Green TechniqueStep AppliedReagents/ConditionsReaction TimeYield
Microwave Nitro ReductionZn dust, NH₄Cl, Solvent-free8-15 min82-95% uobabylon.edu.iq
Microwave Nitro ReductionHydrazine/Alumina, Solvent-freeShortGood researchgate.netcem.com
Ultrasound Nitro ReductionGa metal, H₂O/EtOH10-60 min33-100% nsf.gov
Ultrasound Nitro ReductionSm, NH₄ClShortHigh researchgate.net
Ultrasound Nitro ReductionPd/C, NaH₂PO₂/H₃PO₂15 minQuantitative rsc.org

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govacs.org While specific flow chemistry applications for the synthesis of this compound are not explicitly detailed in the literature, the principles of flow chemistry can be applied to optimize the key reaction steps in its proposed synthesis.

For instance, the reduction of the nitro group in 4-benzyloxy-2-nitroaniline is a highly exothermic reaction that can benefit from the superior temperature control offered by flow reactors. acs.org A continuous flow process could involve pumping a solution of the nitroaromatic compound through a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon. acs.org This setup allows for precise control of residence time, temperature, and pressure, leading to improved reaction selectivity and yield, while minimizing the risks associated with handling hydrogen gas in batch processes.

Similarly, the N-methylation step could be adapted to a flow process. A continuous-flow system could enable the controlled addition of the methylating agent to a stream of the diamine precursor, minimizing side reactions like di-methylation. mdpi.com The use of immobilized reagents or catalysts in a packed-bed reactor could also simplify purification by allowing for the continuous separation of the product from the reaction medium.

The table below illustrates a hypothetical comparison of batch versus flow conditions for the nitro group reduction step in the synthesis of a substituted aniline (B41778), based on general principles of flow chemistry.

ParameterBatch ReactionFlow Reaction (Hypothetical)
Reaction Vessel Round-bottom flaskPacked-bed reactor with Pd/C
Temperature Control External heating/cooling bathPrecise temperature control via reactor jacket
Pressure Atmospheric or slightly elevatedCan be precisely controlled and elevated
Safety Potential for thermal runaway, handling of H2 gasEnhanced safety due to small reaction volume
Scalability Difficult to scale up exothermsReadily scalable by running for longer times
Productivity Limited by batch sizeHigher productivity through continuous operation

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The optimization of reaction conditions is crucial for developing a scalable and economically viable synthesis of this compound. Key parameters to consider for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time.

For the N-alkylation of the diamine precursor, several factors can be optimized to improve the yield and selectivity of the mono-methylated product. researchgate.netresearchgate.netnih.govgoogle.com The choice of the methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base (e.g., potassium carbonate, triethylamine) can significantly influence the reaction outcome. The reaction solvent also plays a critical role, with polar aprotic solvents like DMF or DMSO often being effective for N-alkylation reactions.

The following table summarizes key parameters that could be optimized for the N-methylation of a generic aniline, based on literature for similar reactions.

ParameterConditions ExploredPotential Outcome on Yield/Selectivity
Catalyst Palladium-based, Nickel-based, ZeolitesCan significantly improve reaction rate and selectivity. researchgate.netgoogle.comacs.org
Solvent Toluene, DMF, DMSO, Ionic LiquidsAffects solubility of reactants and can influence reaction pathway.
Temperature 250-350 °C (for zeolite catalysts)Higher temperatures can lead to C-alkylation or product mixtures. google.com
Reactant Ratio Varying aniline to alkylating agent ratioA high aniline ratio can suppress di- and tri-alkylation. google.com
Base K2CO3, Cs2CO3, Organic basesInfluences the deprotonation of the amine and can affect reaction rate.

For the reduction of the nitro group, optimization would focus on the catalyst loading, hydrogen pressure, temperature, and solvent. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate in the presence of Pd/C, can be a safer alternative to using hydrogen gas, especially on a large scale. The efficiency of the reduction can be highly dependent on the catalyst activity and the absence of catalyst poisons.

Electrophilic and Nucleophilic Reactivity Patterns

The electronic characteristics of this compound—a rich electron density in the aromatic ring and the nucleophilic nature of the amine groups—govern its reactivity towards electrophiles and nucleophiles.

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating effects of the benzyloxy group and the two amine substituents. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The substitution reactions are expected to be regioselective, with the incoming electrophile being directed to the positions ortho and para to the activating groups.

A two-step mechanism is generally proposed for electrophilic substitution reactions on a benzene ring. msu.edu In the initial, rate-determining step, the electrophile attacks the electron-rich ring to form a resonance-stabilized carbocation intermediate, often referred to as a benzenonium ion. msu.edu The stability of this intermediate is enhanced by the delocalization of the positive charge across the ring and into the electron-donating substituents. In the subsequent fast step, a proton is eliminated from the intermediate, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

The directing effects of the substituents on the aromatic ring of this compound are summarized in the table below.

SubstituentPosition on RingActivating/DeactivatingOrtho/Para Directing
Benzyloxy (-OCH₂Ph)4ActivatingOrtho, Para
Amino (-NH₂)2ActivatingOrtho, Para
Methylamino (-NHCH₃)1ActivatingOrtho, Para

Given the positions of the existing substituents, the most likely positions for electrophilic attack are C3 and C5, which are ortho to the benzyloxy group and meta to one of the amine groups. The steric hindrance from the benzyloxy group might influence the relative rates of substitution at these positions.

The primary and secondary amine groups in this compound are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. The lone pair of electrons on the nitrogen atoms can attack electrophilic carbon atoms, leading to the formation of new carbon-nitrogen bonds.

N-Alkylation: This reaction involves the treatment of the diamine with an alkyl halide. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a new C-N bond. The reactivity of the primary amine is generally higher than that of the secondary amine due to less steric hindrance. Selective N-alkylation can be challenging and may require the use of protecting groups.

N-Acylation: This reaction occurs when the diamine is treated with an acylating agent, such as an acyl chloride or an acid anhydride. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide. Similar to N-alkylation, the primary amine is typically more reactive.

Cyclization Reactions and Heterocycle Formation

Ortho-diamines, such as this compound, are valuable precursors for the synthesis of a wide range of heterocyclic compounds. These reactions can proceed through either intramolecular or intermolecular pathways.

Intramolecular cyclization of derivatives of this compound can lead to the formation of fused heterocyclic systems. For instance, diazotization of the primary amine group, followed by an intramolecular cyclization, can yield benzotriazole (B28993) derivatives. researchgate.net This process typically involves the in-situ formation of a diazonium salt which then undergoes cyclization.

This compound can react with a variety of bifunctional electrophiles in intermolecular reactions to form complex heterocyclic structures. A common example is the condensation with 1,2-dicarbonyl compounds or their equivalents to form quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. acgpubs.org The formation of 1,4-diazo heterocycles through reactions with allenes has also been reported for 1,2-diamines. d-nb.info

The following table summarizes some of the potential heterocyclic systems that can be synthesized from this compound.

ReactantResulting Heterocycle
1,2-Dicarbonyl CompoundQuinoxaline
Carboxylic Acid/DerivativeBenzimidazole
Phosgene/EquivalentBenzimidazolone
Carbon DisulfideBenzimidazole-2-thione

Oxidation-Reduction Chemistry and Redox Behavior

The amine functionalities of this compound are susceptible to oxidation. The ease of oxidation is influenced by the electron-rich nature of the aromatic ring. Oxidation can lead to the formation of various products, including quinone-diimines and polymeric materials. The specific outcome of the oxidation reaction depends on the oxidizing agent used and the reaction conditions.

Conversely, the aromatic nitro derivatives of this compound, if synthesized, could be reduced to the corresponding diamine. The reduction of a nitro group to an amine is a common transformation in organic synthesis and can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Detailed Investigation of Reaction Mechanisms

The investigation of reaction mechanisms for compounds like this compound typically involves a multi-faceted approach, combining kinetic studies, isotopic labeling experiments, and computational modeling to elucidate the intricate steps of a chemical transformation.

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them. For the reactions of this compound, such as the formation of benzimidazoles through condensation with carbonyl compounds, kinetic analysis would provide valuable insights into the reaction mechanism.

The substituents on the aromatic ring of an o-phenylenediamine significantly influence the reaction rate. The benzyloxy group at the 4-position is an electron-donating group through resonance, which increases the electron density of the benzene ring. This enhanced nucleophilicity of the amino groups is expected to accelerate the rate of reaction with electrophiles, such as the carbonyl carbon of an aldehyde or ketone. The N1-methyl group, an electron-donating alkyl group, further enhances the nucleophilicity of the nitrogen atom to which it is attached.

In a typical condensation reaction leading to a benzimidazole, the initial step is the nucleophilic attack of one of the amino groups on the carbonyl carbon. The presence of the electron-donating benzyloxy and N-methyl groups would likely lower the activation energy for this step, thereby increasing the reaction rate compared to unsubstituted o-phenylenediamine.

A study on the reaction of o-phenylenediamine and its monoalkyl derivatives with aliphatic ketones to form benzimidazoles indicated that an N-methyl substituent accelerates the elimination of a hydrocarbon from the intermediate imidazoline (B1206853), as evidenced by lower initial gas evolution temperatures. lookchem.com An approximate activation energy for the degradation of the imidazoline intermediate in the reaction of o-phenylenediamine with methyl n-propyl ketone was estimated to be in the range of 24 kcal/mol. lookchem.com

Table 1: Representative Kinetic Data for Reactions of Substituted o-Phenylenediamines

Reactant 1Reactant 2ProductRate Constant (k)Activation Energy (Ea)Reference
o-PhenylenediamineMethyl n-propyl ketone2-Ethyl-2-methyl-2,3-dihydro-1H-benzo[d]imidazole0.010 min⁻¹ (at 258°C)~24 kcal/mol lookchem.com
N-Methyl-o-phenylenediamineMethyl n-propyl ketone1,2-Dimethyl-2-ethyl-2,3-dihydro-1H-benzo[d]imidazoleFaster rate inferred from lower decomposition temperatureNot specified lookchem.com
o-Phenylenediamine4-Methylbenzaldehyde2-(p-Tolyl)-1H-benzo[d]imidazoleReaction complete in 2h (Au/TiO₂ catalyst)Not specified mdpi.com

This table presents representative data from analogous systems to infer the reactivity of this compound. The data for the specific compound is not available.

Isotopic labeling is a powerful technique to trace the pathways of atoms during a chemical reaction. chemrxiv.org For the reactions of this compound, isotopes of carbon (¹³C), nitrogen (¹⁵N), and hydrogen (deuterium, D) could be strategically incorporated to elucidate mechanistic details.

For instance, in the condensation with a ¹³C-labeled aldehyde (R-¹³CHO), the position of the ¹³C label in the resulting benzimidazole product would confirm that the carbonyl carbon of the aldehyde becomes the C2 carbon of the benzimidazole ring. Similarly, labeling one of the amino groups with ¹⁵N could help to distinguish between the initial reaction pathways if the two amino groups exhibit different reactivity.

A plausible mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes involves the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation or rearrangement. rsc.orgorientjchem.org An isotopic labeling study using alumina-sulfuric acid as a catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles provided evidence for the proposed reaction mechanism. rsc.org

Crossover experiments can be employed to determine whether a reaction is intramolecular or intermolecular. For example, if two different substituted o-phenylenediamines were reacted with two different aldehydes in the same vessel, the absence of "crossed" products would suggest an intramolecular mechanism for a particular step.

While specific isotopic labeling or crossover experiments on this compound have not been reported, the outcomes of such experiments on analogous systems provide a strong basis for predicting the mechanistic pathways for this compound.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate reaction mechanisms at a molecular level. nih.govacs.org DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a theoretical framework to complement experimental findings.

For the reaction of this compound with an aldehyde, computational studies could elucidate the multi-step process of benzimidazole formation. This would involve calculating the energies of reactants, intermediates, transition states, and products for the following proposed steps:

Nucleophilic attack of one of the amino groups on the carbonyl carbon to form a tetrahedral intermediate.

Dehydration to form a Schiff base (imine) intermediate.

Intramolecular cyclization of the Schiff base to form a dihydrobenzimidazole intermediate.

Oxidation or dehydrogenation of the dihydrobenzimidazole to yield the final benzimidazole product.

DFT calculations on the reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds have been used to determine the conformations of the resulting 1,5-benzodiazepine products. researchgate.net Furthermore, computational studies on triphenylamine-benzimidazole derivatives have provided insights into their electronic structure and spectroscopic properties. acs.org For a series of benzimidazole-thiadiazole derivatives, DFT calculations of HOMO-LUMO energy gaps were correlated with their observed antimicrobial activity, suggesting that a smaller energy gap corresponds to higher reactivity. acs.org

Table 2: Representative Calculated Activation Energies for Benzimidazole Formation Steps

Reaction StepReactant SystemComputational MethodCalculated Activation Energy (kcal/mol)Reference
Imine formationo-Phenylenediamine + FormaldehydeDFT (B3LYP/6-31G**)Not explicitly calculated, but intermediate identified researchgate.net
CyclizationSchiff base of o-phenylenediamineDFTLikely the rate-determining step in some mechanismsGeneral mechanistic proposals
DehydrogenationDihydrobenzimidazoleDFTCan be facile depending on the oxidant/catalyst mdpi.com

This table is illustrative and based on general mechanistic understanding and computational studies of related systems. Specific computational data for this compound is not available.

The electron-donating benzyloxy and N-methyl groups in this compound would be expected to stabilize the electron-deficient transition states involved in the reaction, thereby lowering the activation barriers and increasing the reaction rates, a hypothesis that could be rigorously tested through detailed computational modeling.

Synthesis and Exploration of Derivatives and Analogues of 4 Benzyloxy N1 Methylbenzene 1,2 Diamine

Design and Synthesis of N-Substituted Derivatives

The presence of two distinct amine functionalities in 4-(benzyloxy)-N1-methylbenzene-1,2-diamine—a primary and a secondary N-methylamino group—offers a versatile platform for the synthesis of a diverse array of N-substituted derivatives. The differential reactivity of these two sites allows for selective functionalization through carefully chosen synthetic strategies.

Alkylation and Acylation at Amine Nitrogen Atoms

The selective alkylation and acylation of the amine nitrogens in this compound are fundamental transformations for elaborating its structure. The primary amine is generally more sterically accessible and nucleophilic than the N-methylated amine, which can be exploited for regioselective reactions.

Alkylation: Mono-alkylation can be selectively achieved at the primary amine under carefully controlled conditions, for instance, by using one equivalent of an alkyl halide in the presence of a non-hindered base. To achieve dialkylation at the primary amine or alkylation of the less reactive N-methyl group, more forcing conditions or alternative strategies may be necessary. One such strategy is reductive amination, where the diamine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method is particularly effective for introducing a variety of alkyl groups.

Acylation: Acylation is a highly efficient method for the functionalization of the diamine. The reaction with acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine (B92270) typically leads to the preferential acylation of the primary amine. The resulting amide is significantly less nucleophilic, which generally prevents further acylation at that site under standard conditions. Acylation of the N-methylamino group would require more forcing conditions or the prior protection of the primary amine. Highly selective acylation of primary amines in the presence of other nucleophiles can also be achieved using specialized acylating agents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. nih.gov

Reagent/MethodTarget SiteProduct TypeNotes
Alkyl Halide (1 eq.)Primary AmineMono-alkylatedGood selectivity can be achieved under controlled conditions.
Reductive AminationPrimary/Secondary AmineN-SubstitutedVersatile method for introducing a wide range of alkyl groups.
Acyl Chloride/AnhydridePrimary AmineMono-acylated (Amide)Highly selective due to the higher nucleophilicity of the primary amine.
5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-onesPrimary AmineMono-acylated (Amide)Offers exceptional selectivity for primary amines. nih.gov

Arylation and Heteroarylation Approaches

The introduction of aryl or heteroaryl moieties at the amine nitrogen atoms can be effectively achieved through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgyoutube.com This palladium-catalyzed reaction allows for the formation of C-N bonds between the diamine and a variety of aryl or heteroaryl halides or triflates. wikipedia.org

The selectivity of the arylation can be influenced by the choice of palladium catalyst, ligand, and reaction conditions. Generally, the primary amine is more reactive in these couplings. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. youtube.com Copper-catalyzed N-arylation reactions, such as the Chan-Evans-Lam coupling with arylboronic acids, provide an alternative approach, often under milder conditions. rsc.orgnih.gov

ReactionCatalyst/ReagentsSubstratesProduct
Buchwald-Hartwig AminationPalladium catalyst, phosphine ligand, baseAryl/heteroaryl halides or triflatesN-Aryl/heteroaryl diamine
Chan-Evans-Lam CouplingCopper salt, baseArylboronic acidsN-Aryl diamine

Modifications of the Aromatic Ring and Benzyloxy Moiety

Further diversification of the this compound scaffold can be achieved by modifying the aromatic ring or the benzyloxy substituent. These modifications can significantly influence the electronic and steric properties of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of substituents onto the aromatic ring of the diamine can be accomplished through electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the benzyloxy group and the two amino groups. All three are activating, ortho-, para-directing groups. youtube.comwikipedia.orglibretexts.orglibretexts.org Given that the positions ortho to the benzyloxy group are already occupied by the amino groups, and the para position is also substituted, electrophilic attack is most likely to occur at the positions ortho to the amino groups (positions 3 and 6).

Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid in the presence of sulfuric acid to introduce a nitro group.

Halogenation: Using bromine or chlorine with a Lewis acid catalyst to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl/acyl group.

The strong activating nature of the substituents can lead to multiple substitutions and side reactions, necessitating careful control of reaction conditions.

ReactionReagentsPotential Product(s)Directing Influence
NitrationHNO₃, H₂SO₄Nitro-substituted diamineOrtho to amino groups
BrominationBr₂, FeBr₃Bromo-substituted diamineOrtho to amino groups
SulfonationFuming H₂SO₄Sulfonated diamineOrtho to amino groups

Alterations to the Benzyloxy Side Chain

The benzyloxy moiety offers several avenues for modification. One common approach is the cleavage of the benzyl (B1604629) ether to unveil the corresponding phenol (B47542). This debenzylation can be achieved through various methods, including catalytic hydrogenolysis (e.g., H₂/Pd-C), which is often clean and efficient but may be incompatible with other reducible functional groups. acs.orgmpg.de Alternative methods include treatment with strong acids like HBr or BBr₃, or oxidative cleavage. acs.orgmpg.de

Once the phenol is obtained, it can be re-alkylated with a variety of alkyl halides to introduce different ether side chains, thereby modulating the steric and electronic properties of this part of the molecule.

Furthermore, the benzylic position of the benzyloxy group is susceptible to functionalization. For instance, benzylic C-H bonds can undergo radical halogenation or oxidation under specific conditions. masterorganicchemistry.comchemistrysteps.com This allows for the introduction of further functionality on the benzyl ring of the side chain.

ModificationMethodResulting Structure
DebenzylationCatalytic Hydrogenolysis (H₂/Pd-C)Phenol derivative
Re-alkylation of PhenolAlkyl halide, baseVaried ether side chains
Benzylic FunctionalizationRadical Halogenation (e.g., NBS)Halogenated benzyloxy group

Structure-Reactivity and Structure-Function Relationship Studies (Excluding Clinical Contexts)

The diverse array of derivatives that can be synthesized from this compound allows for systematic studies of structure-reactivity and structure-function relationships. In a non-clinical context, these studies can provide valuable insights into the chemical and physical properties of these compounds.

For example, the electronic nature of substituents on the aromatic ring can significantly impact the nucleophilicity of the amine groups. Electron-donating groups would be expected to increase the electron density on the nitrogens, enhancing their reactivity in nucleophilic substitution and coupling reactions. Conversely, electron-withdrawing groups would decrease their nucleophilicity.

The steric bulk of substituents, both on the aromatic ring and at the nitrogen atoms, can influence the regioselectivity of reactions and the conformational preferences of the molecule. For instance, bulky N-substituents could hinder reactions at the adjacent amine or influence the coordination geometry when the diamine is used as a ligand in organometallic chemistry.

These relationships can be quantitatively assessed by correlating structural parameters (e.g., Hammett constants of substituents) with experimentally determined properties such as reaction rates, equilibrium constants for complex formation, or spectroscopic characteristics (e.g., NMR chemical shifts, UV-Vis absorption maxima).

Structural ModificationPotential Impact on Reactivity/Function
Electron-donating group on aromatic ringIncreased nucleophilicity of amines
Electron-withdrawing group on aromatic ringDecreased nucleophilicity of amines
Bulky N-substituentsSteric hindrance affecting further reactions
Altered benzyloxy side chainModified solubility and lipophilicity

Library Synthesis and High-Throughput Screening Methodologies

The exploration of the chemical space around the this compound scaffold is a critical step in identifying novel compounds with potential therapeutic applications, particularly as kinase inhibitors. High-throughput screening (HTS) of diverse chemical libraries allows for the rapid identification of lead compounds. This section details the methodologies employed for the parallel synthesis of a focused library of derivatives and the subsequent high-throughput screening strategies used to evaluate their biological activity.

The core structure of this compound presents several points for diversification. The primary and secondary amine functionalities at the 1- and 2-positions, as well as the aromatic ring, can be readily modified using parallel synthesis techniques. This approach enables the efficient generation of a large number of analogues for screening.

A representative library of compounds derived from the parent scaffold can be synthesized by targeting modifications at the N2 position. For instance, a library of amides can be generated by reacting the N2 amine with a diverse set of carboxylic acids. Similarly, a variety of sulfonamides can be prepared by reacting the N2 amine with a range of sulfonyl chlorides. These reactions are often amenable to parallel synthesis formats, such as in 96-well plates, facilitating the rapid production of a large number of distinct molecules.

To illustrate this, a hypothetical library was synthesized based on the this compound core. The library was constructed by reacting the parent compound with a selection of 10 different carboxylic acids and 10 different sulfonyl chlorides, resulting in a 20-compound library. The general reaction schemes are depicted below:

Scheme 1: Synthesis of Amide Derivatives this compound + R-COOH → 4-(Benzyloxy)-N1-methyl-N2-(acyl)benzene-1,2-diamine

Scheme 2: Synthesis of Sulfonamide Derivatives this compound + R-SO2Cl → 4-(Benzyloxy)-N1-methyl-N2-(sulfonyl)benzene-1,2-diamine

The resulting library of compounds was then subjected to high-throughput screening to assess their inhibitory activity against a panel of protein kinases, which are crucial targets in drug discovery. nih.gov

For the high-throughput screening of the synthesized library, a luminescence-based kinase assay, such as the Kinase-Glo® assay, can be employed. promega.compromega.co.uk This assay quantifies the amount of ATP remaining in solution following a kinase reaction. promega.co.uk A decrease in luminescence indicates ATP consumption by the kinase, and therefore, higher kinase activity. Conversely, a high luminescence signal suggests that the kinase has been inhibited and less ATP has been consumed. bpsbioscience.com This method is highly adaptable for HTS due to its simplicity and robustness. nih.govaacrjournals.org

The screening can be performed in a 384-well plate format to maximize throughput. Each well would contain the kinase, the substrate, ATP, and a compound from the synthesized library. After an incubation period, the Kinase-Glo® reagent is added, and the luminescence is measured using a plate reader. The percentage of kinase inhibition for each compound can then be calculated relative to a control reaction without any inhibitor.

Below is a representative data table from a primary high-throughput screen of the hypothetical 20-compound library against a target kinase.

Compound IDDerivative TypeR-GroupKinase Inhibition (%) at 10 µM
LIB-001Amide-CH312.5
LIB-002Amide-C6H525.3
LIB-003Amide-CH2-C6H531.8
LIB-004Amide-CF38.2
LIB-005Amide-C(CH3)315.1
LIB-006Amide-c-C6H1122.7
LIB-007Amide-CH2CH2-C6H535.4
LIB-008Amide-4-Cl-C6H442.1
LIB-009Amide-4-F-C6H439.8
LIB-010Amide-4-OCH3-C6H428.9
LIB-011Sulfonamide-CH345.6
LIB-012Sulfonamide-C6H568.2
LIB-013Sulfonamide-CH2-C6H555.3
LIB-014Sulfonamide-CF321.7
LIB-015Sulfonamide-4-Cl-C6H485.9
LIB-016Sulfonamide-4-F-C6H479.4
LIB-017Sulfonamide-4-OCH3-C6H472.1
LIB-018Sulfonamide-4-NO2-C6H491.3
LIB-019Sulfonamide-N(CH3)218.5
LIB-020Sulfonamide-Thiophene-2-yl75.8

From the primary screen, several "hit" compounds can be identified that exhibit significant kinase inhibition (e.g., >50%). These hits, primarily from the sulfonamide series in this hypothetical example, would then be selected for further characterization. This includes determining their half-maximal inhibitory concentration (IC50) values. The IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

For IC50 determination, a dose-response curve is generated by testing the hit compounds at multiple concentrations. A variety of HTS-compatible assay formats can be used for this purpose, including fluorescence-based assays like fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), as well as radiometric assays. nih.govnih.govbioassaysys.com Radiometric assays, which measure the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into a substrate, are considered a gold standard for their direct and sensitive measurement of kinase activity. nih.govnih.gov

The following table presents hypothetical IC50 values for the most promising hit compounds from the primary screen.

Compound IDDerivative TypeR-GroupIC50 (µM)
LIB-012Sulfonamide-C6H52.1
LIB-015Sulfonamide-4-Cl-C6H40.45
LIB-016Sulfonamide-4-F-C6H40.82
LIB-017Sulfonamide-4-OCH3-C6H41.5
LIB-018Sulfonamide-4-NO2-C6H40.21
LIB-020Sulfonamide-Thiophene-2-yl1.1

The data generated from these high-throughput methodologies provide valuable structure-activity relationship (SAR) insights. For instance, the hypothetical data suggests that sulfonamide derivatives are more potent inhibitors of the target kinase than the corresponding amide derivatives. Furthermore, electron-withdrawing substituents on the aromatic ring of the sulfonyl group appear to enhance inhibitory activity, as evidenced by the low IC50 values for compounds with chloro, fluoro, and nitro groups.

Coordination Chemistry and Metal Complexation with 4 Benzyloxy N1 Methylbenzene 1,2 Diamine

Ligand Properties and Chelation Modes of the Diamine

The coordination behavior of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine is primarily dictated by the two nitrogen atoms of the diamine group. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, allowing the molecule to function as a ligand.

Bidentate Chelation via Nitrogen Donors

The most probable and stable coordination mode for this compound is as a bidentate chelating ligand. In this arrangement, both the primary amine (-NH2) and the secondary amine (-NHCH3) groups coordinate to a single metal ion. This forms a stable five-membered chelate ring, a favored configuration in coordination chemistry. The presence of the electron-donating benzyloxy and methyl groups can enhance the electron density on the nitrogen atoms, potentially strengthening the coordinate bonds with the metal center. Aromatic diamines, such as o-phenylenediamine (B120857), are well-documented to bind to metal ions through both amine nitrogen atoms.

Potential for Tridentate or Higher Denticity Coordination

While bidentate chelation is the most straightforward coordination mode, the possibility of higher denticity exists, albeit with lower probability. The oxygen atom of the benzyloxy group could potentially participate in coordination, leading to a tridentate mode. However, the flexibility and length of the benzyl (B1604629) group would need to accommodate the geometric constraints of the metal's coordination sphere. This type of coordination is less common for simple benzyloxy groups unless the metal ion is highly Lewis acidic and has a preference for oxygen donors. In most scenarios, the steric hindrance from the benzyl group might disfavor its participation in coordination, especially when stronger donor atoms like the diamine nitrogens are present.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Complexes with Transition Metals (e.g., Cu, Pd, Pt, Ru)

Transition metals, with their partially filled d-orbitals, are excellent candidates for forming stable complexes with diamine ligands. The synthesis would likely proceed by mixing a solution of the diamine with a solution of a transition metal salt, such as a halide or acetate (B1210297), often with gentle heating.

The characterization of these complexes would rely on several spectroscopic methods:

Infrared (IR) Spectroscopy: Changes in the N-H stretching and bending vibrations in the IR spectrum upon coordination would provide evidence of the nitrogen atoms' involvement in bonding to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would show shifts in the signals of the protons and carbons near the coordination sites upon complexation.

UV-Visible Spectroscopy: The electronic spectra of the complexes would exhibit d-d transitions and charge-transfer bands, which are characteristic of the coordination environment of the metal ion.

Metal IonPotential GeometrySpectroscopic Features
Cu(II)Square Planar, OctahedralBroad d-d absorption bands in the visible region.
Pd(II)Square PlanarSharp ligand-to-metal charge transfer bands.
Pt(II)Square PlanarSimilar to Pd(II) but with potential for phosphorescence.
Ru(II/III)OctahedralRich UV-Vis spectra with multiple charge-transfer bands.

Complexes with Main Group Elements and Lanthanides

Coordination complexes with main group elements and lanthanides are also conceivable. Main group elements with available p-orbitals can act as Lewis acids and accept electron pairs from the diamine. Lanthanides, with their larger ionic radii and higher coordination numbers, could potentially accommodate multiple diamine ligands or encourage higher denticity coordination. The synthesis would be similar to that for transition metals, though the choice of solvent and counter-ion might be more critical.

Spectroscopic characterization would again involve IR and NMR. For lanthanide complexes, luminescence spectroscopy could be particularly informative, as the ligand could act as an "antenna" to absorb light and transfer the energy to the lanthanide ion, resulting in characteristic sharp emission bands.

Catalytic Applications of Metal Complexes Derived from this compound

Due to the absence of specific research, the following subsections on homogeneous and heterogeneous catalysis cannot be populated with the requested detailed research findings and data tables.

There is no available scientific literature detailing the use of metal complexes of this compound in homogeneous catalysis. Research on analogous N,N'-asymmetrically substituted diamine ligands suggests potential for applications in reactions like palladium-catalyzed cross-coupling or ruthenium-catalyzed asymmetric hydrogenation. In these contexts, the ligand's structure would play a critical role in the catalytic cycle. However, no specific examples or performance data for the target compound have been reported.

Similarly, the search for information on heterogeneous catalytic applications of this compound-derived metal complexes yielded no results. The immobilization of such complexes on solid supports is a common strategy to enhance catalyst recyclability and stability. Functionalized supports could potentially be used to anchor the ligand, which would then coordinate with a metal center. Nevertheless, no studies describing the preparation or catalytic activity of such supported catalysts based on this compound have been published.

Biochemical and Biological Research Applications of 4 Benzyloxy N1 Methylbenzene 1,2 Diamine Non Clinical Focus

In Vitro Studies on Enzyme Interactions and Inhibition Mechanisms

There is no available research on the enzymatic interactions or inhibition mechanisms of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine.

Monoamine Oxidase (MAO) Inhibition Research

No studies were found that investigate the potential for this compound to inhibit Monoamine Oxidase (MAO).

Kinase Inhibition Studies

There is no published data on the effects of this compound on kinase activity.

Receptor Binding Affinity and Selectivity Research (in vitro mechanistic evaluation)

No research is available that details the in vitro receptor binding affinity and selectivity of this compound.

Interactions with Biological Macromolecules (e.g., DNA, Proteins) in Model Systems

There are no studies documenting the interactions between this compound and biological macromolecules such as DNA or proteins in model systems.

Pre-clinical In Vitro Evaluation for Specific Biological Targets (mechanistic understanding, not therapeutic efficacy)

No pre-clinical in vitro evaluations of this compound for the mechanistic understanding of its effects on any specific biological targets have been found.

Computational and Theoretical Chemistry Studies of 4 Benzyloxy N1 Methylbenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure Analysis

HOMO-LUMO Energy Levels and Frontier Molecular Orbitals

No specific data is available for the HOMO-LUMO energy levels and frontier molecular orbitals of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine.

Charge Distribution and Electrostatic Potential Maps

There is no available information on the charge distribution and electrostatic potential maps for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Identification of Stable Conformers and Energy Barriers

Specific stable conformers and the energy barriers between them have not been computationally determined for this compound in the available literature.

Solvent Effects on Molecular Conformation

The influence of different solvents on the molecular conformation of this compound has not been reported in computational studies.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Predicted NMR, IR, and UV-Vis spectroscopic parameters for this compound are not available from computational studies.

Computational Prediction of Reactivity and Mechanistic Pathways

The reactivity and potential reaction mechanisms of this compound can be extensively modeled using computational chemistry methods, primarily Density Functional Theory (DFT). DFT has proven to be a powerful tool for accurately calculating the electronic structure and properties of organic molecules, providing deep insights into their chemical behavior.

Researchers employ DFT calculations to determine a variety of molecular properties and reactivity descriptors. Frontier Molecular Orbital (FMO) theory is a key aspect of this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's ability to donate and accept electrons, respectively. A small HOMO-LUMO energy gap typically indicates higher chemical reactivity. For a compound like this compound, the electron-donating nature of the amino and benzyloxy groups would be expected to raise the HOMO energy, making it susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping is another crucial technique. An MEP surface visually represents the charge distribution on the molecule, highlighting electron-rich areas (nucleophilic sites) in red and electron-poor areas (electrophilic sites) in blue. For this specific diamine, the MEP would likely show negative potential around the nitrogen atoms and the oxygen of the benzyloxy group, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding.

To investigate mechanistic pathways, computational chemists model the entire reaction coordinate. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of each of these species, a potential energy surface can be constructed. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the reaction rate. For instance, in a potential cyclization reaction to form a benzimidazole (B57391) derivative, DFT would be used to model the step-by-step process, calculating the energy barriers for each transition state to determine the most favorable pathway.

Illustrative Reactivity Descriptors Calculated via DFT

DescriptorHypothetical ValueSignificance
HOMO Energy-5.2 eVIndicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
LUMO Energy-0.8 eVIndicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap4.4 eVCorrelates with chemical stability; a smaller gap suggests higher reactivity.
Ionization Potential5.2 eVEnergy required to remove an electron.
Electron Affinity0.8 eVEnergy released when an electron is added.
Global Electrophilicity (ω)1.5 eVMeasures the propensity to accept electrons.

In Silico Screening and Design Principles for New Derivatives

Building upon the foundational understanding of reactivity derived from computational studies, in silico screening and rational design principles are employed to discover and optimize new derivatives of this compound for specific applications, such as in materials science or as precursors for pharmacologically active agents.

In silico screening involves the use of computational methods to evaluate large virtual libraries of compounds against a biological target or for a desired chemical property. For example, if designing derivatives as potential enzyme inhibitors, molecular docking would be a primary tool. Molecular docking predicts the preferred orientation of a ligand (the derivative) when bound to a target protein, and it estimates the binding affinity. By screening thousands of virtual derivatives of the parent compound, researchers can prioritize a smaller, more manageable set of candidates for synthesis and experimental testing.

The design principles for new derivatives are guided by the computational data. For instance, if the goal is to enhance the nucleophilicity of the diamine for a specific reaction, substituents can be added to the benzene (B151609) ring. Computational analysis can predict the effect of adding electron-donating groups (like methoxy (B1213986) or alkyl groups) or electron-withdrawing groups (like nitro or cyano groups) on the HOMO energy and the charge density on the nitrogen atoms. This allows for the pre-screening of substituent effects without performing any lab work.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful design tool. QSAR models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their biological activity or chemical property. By first calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of known derivatives and measuring their activity, a predictive model can be built. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design process toward more potent or effective compounds.

Principles for Designing Novel Derivatives

Design GoalComputational StrategyKey Descriptors to AnalyzeExample Modification
Enhance ReactivityDFT CalculationsHOMO/LUMO energies, MEPAdd electron-donating groups to the benzene ring.
Improve Target BindingMolecular DockingBinding affinity score, hydrogen bond interactionsModify substituents to complement the target's active site.
Increase SelectivityComparative DockingDifferential binding scores between target and off-target proteins.Introduce steric bulk to prevent binding to smaller off-target sites.
Modulate SolubilitySolvation ModelsCalculated logP, polar surface area (PSA)Add or remove polar functional groups.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Benzyloxy N1 Methylbenzene 1,2 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For a molecule with multiple aromatic and aliphatic protons and carbons, one-dimensional (1D) ¹H and ¹³C NMR spectra can be complex and exhibit signal overlap. Multidimensional NMR experiments are crucial for unambiguous signal assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the complete bonding framework.

A COSY experiment on 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the protons on the benzyloxy group's phenyl ring and the protons on the diamine's benzene (B151609) ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. The HMBC experiment is pivotal as it shows correlations between protons and carbons over two to three bonds, which helps in piecing together the entire molecular structure by connecting different functional groups, such as linking the benzylic protons to the ether oxygen and the adjacent aromatic carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
N-CH₃~2.85 (s, 3H)~31.0C1, C2
C1-NHMe-~138.0H from N-CH₃
C2-NH₂-~135.0H3, H6
C3~6.70 (d)~115.0H5, H-benzylic
C4-O-~150.0H3, H5, H-benzylic
C5~6.80 (dd)~118.0H3, H-benzylic
C6~6.65 (d)~112.0H-benzylic
Benzylic CH₂~5.05 (s, 2H)~70.5C4, C-ipso (benzyl)
Benzyl (B1604629) C-ipso-~137.0H-benzylic, H-ortho (benzyl)
Benzyl C-ortho~7.45 (d, 2H)~127.5C-ipso, C-meta (benzyl)
Benzyl C-meta~7.40 (t, 2H)~128.6C-ortho, C-para (benzyl)
Benzyl C-para~7.35 (t, 1H)~128.0C-meta (benzyl)

This interactive table summarizes the expected NMR data. The chemical shifts (δ) are given in parts per million (ppm) and multiplicities are denoted as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).

The structure of this compound contains several bonds around which rotation can be hindered, potentially leading to the existence of different conformers. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes and to determine the energy barriers associated with them. rsc.orgrsc.orgchemicalbook.com

Specifically, the rotation around the C4-O bond and the O-CH₂ (benzylic) bond could be restricted. At low temperatures, this restricted rotation might lead to the observation of distinct NMR signals for atoms that would be equivalent under free rotation. As the temperature is increased, the rate of rotation increases. When the rate of exchange between conformers becomes comparable to the NMR timescale, the distinct signals broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. researchgate.net By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate constants for the exchange process and subsequently determine the activation energy (ΔG‡) for the rotational barrier. rsc.orgrsc.org For a benzyloxy group, these barriers can provide insight into the steric and electronic interactions within the molecule.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone of analytical chemistry, providing information about the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₁₄H₁₆N₂O), the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) can be calculated and compared to the experimentally measured value. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, significantly increasing the confidence in the compound's identity.

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Exact MassMeasured Exact Mass (Hypothetical)Mass Error (ppm)
[M+H]⁺C₁₄H₁₇N₂O⁺229.13354229.133811.2
[M+Na]⁺C₁₄H₁₆N₂ONa⁺251.11548251.115721.0

This interactive table presents hypothetical HRMS data. A low mass error provides high confidence in the elemental composition.

Tandem Mass Spectrometry (MS/MS) is a technique used to induce fragmentation of a selected precursor ion and then analyze the resulting product ions. nist.gov This process provides valuable information about the compound's structure and connectivity. The fragmentation pathways are often characteristic of specific functional groups and structural motifs.

For this compound, a common and highly characteristic fragmentation pathway would involve the cleavage of the benzylic C-O bond. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a hallmark of compounds containing a benzyl group. Other significant fragmentations could include the loss of the methyl group from the N-methylamino moiety or cleavages within the diamine ring. By systematically analyzing the product ions, a detailed fragmentation map can be constructed, which serves as a structural fingerprint for the molecule. scielo.org.mx

Table 3: Plausible MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Identity
229.191.1C₇H₈N₂OTropylium ion (C₇H₇⁺)
229.1121.1C₇H₈O[H₂N(CH₃NH)C₆H₃]⁺
229.1214.1CH₃Loss of the N-methyl group

This interactive table outlines the expected fragmentation patterns, which are crucial for confirming the presence of key structural units like the benzyl group.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different types of bonds and functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups (typically in the 3300-3500 cm⁻¹ region). The C-N stretching vibrations would appear in the 1250-1350 cm⁻¹ range. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O-C ether linkage would be expected around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

Raman spectroscopy provides complementary information. biosynth.com Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, which are useful for fingerprinting the compound. mdpi.com While N-H and O-H stretches are typically weak in Raman, the C-H stretches and the skeletal vibrations of the molecule would be clearly observable.

Table 4: Key Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Functional Group
N-H Stretch (asymm & symm)3450 - 3300 (medium)Weak-NH₂, -NHCH₃
Aromatic C-H Stretch3100 - 3000 (medium)StrongAromatic Rings
Aliphatic C-H Stretch2960 - 2850 (medium)Medium-CH₃, -CH₂-
Aromatic C=C Stretch1600, 1580, 1500, 1450 (var)StrongAromatic Rings
N-H Bend1650 - 1580 (medium)Weak-NH₂, -NHCH₃
Asymmetric C-O-C Stretch~1250 (strong)MediumAryl-Alkyl Ether
C-N Stretch1350 - 1250 (medium)MediumAromatic Amine

This interactive table highlights the characteristic vibrational frequencies that allow for the identification of the key functional groups within the molecule.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data, including unit cell parameters, space group, or detailed structural parameters such as bond lengths and angles, have been reported for this compound. The determination of its solid-state structure through single-crystal X-ray diffraction would be necessary to provide definitive information on its molecular conformation and intermolecular interactions in the crystalline state.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

There are no available electronic absorption (UV-Vis) or fluorescence spectra for this compound in the scientific literature. Consequently, key photophysical parameters such as absorption maxima (λmax), molar absorptivity (ε), emission maxima (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ) remain uncharacterized. Such studies would be essential to understand the electronic transitions and excited-state behavior of the molecule.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis

As this compound is not inherently chiral, unless resolved into enantiomers through derivatization with a chiral auxiliary or separated by chiral chromatography, chiroptical spectroscopic analysis is not applicable. There are no published studies on the stereochemical analysis of this compound using techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD).

Emerging Research Directions and Future Perspectives for 4 Benzyloxy N1 Methylbenzene 1,2 Diamine

Integration within Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents a fertile ground for exploring the properties of 4-(Benzyloxy)-N1-methylbenzene-1,2-diamine. The compound's structure is rich with features that can participate in key supramolecular interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

The two amine groups are potent hydrogen bond donors and acceptors, enabling the formation of intricate, self-assembled structures. The aromatic rings can engage in π-π stacking with other aromatic systems. Crucially, the bulky, hydrophobic benzyloxy group can act as a "guest" moiety, capable of fitting into the cavities of "host" macrocycles like cyclodextrins, calixarenes, or cucurbiturils. nih.govrsc.orgbeilstein-journals.org

This host-guest recognition could be harnessed to develop sophisticated molecular sensors. For instance, the binding of the benzyloxy group within a host cavity could alter the compound's photophysical properties, leading to a detectable change in fluorescence or color, forming the basis of an indicator displacement assay (IDA). uni-osnabrueck.de Furthermore, the pH-dependent protonation state of the amine groups could be used to create pH-switchable supramolecular systems, where vesicle aggregation or other complex behaviors are controlled by environmental acidity, a principle demonstrated with other guest molecules. nih.gov

Table 1: Potential Supramolecular Interactions of this compound

Interaction Type Participating Functional Group(s) Potential Application
Hydrogen Bonding -NH2 and -NHCH3 groups Self-assembly, crystal engineering, organogel formation
π-π Stacking Benzene (B151609) and benzyl (B1604629) rings Formation of columnar structures, electronic materials
Host-Guest Inclusion Benzyloxy group (guest) Molecular recognition, drug delivery, sensing

Potential Applications in Advanced Materials Science Research (e.g., Polymers, Sensors)

The bifunctional nature of this compound makes it an excellent candidate as a monomer for the synthesis of advanced polymers. Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides, which are prized for their thermal stability and mechanical strength. researchgate.netmdpi.commdpi.com

The incorporation of the benzyloxy and N-methyl groups into a polymer backbone could impart unique properties. The bulky benzyloxy side group may increase the polymer's solubility in organic solvents, improving processability, while also potentially raising its glass transition temperature. The relationship between the structure of aromatic diamine monomers and the final properties of the resulting polyamides is a key area of research, allowing for the design of polymers with tailored characteristics for specific applications, from thermo-resistant materials to specialized membranes. researchgate.netmdpi.com The direct synthesis of polyamides from diamines and diols via catalytic dehydrogenation represents a modern, efficient route to these materials. nih.gov

In the realm of sensors, o-phenylenediamine (B120857) (OPD) and its derivatives are widely used as precursors for fluorescent and colorimetric sensors. chemicalbook.comacs.org The core mechanism often involves the oxidation of the diamine to a highly fluorescent 2,3-diaminophenazine derivative. nih.govacs.orgmdpi.com This principle can be directly extended to this compound. Its oxidation in the presence of specific analytes, such as metal ions (e.g., Cu²⁺, Ag⁺) or reactive oxygen species, would likely produce a fluorescent product, enabling sensitive detection. nih.govacs.org The substituents on the aromatic ring can tune the sensor's selectivity and sensitivity. This compound could also be used to create fluorescent probes for detecting nitric oxide (NO), where the o-diamine moiety reacts with NO to form a benzotriazole (B28993), causing a significant change in fluorescence. researchgate.net

Role in the Development of Novel Catalytic Systems

The adjacent amine groups of this compound allow it to function as a bidentate ligand, capable of coordinating with transition metal centers to form stable complexes. Such diamine ligands are pivotal in a wide range of catalytic reactions. nih.gov For example, ruthenium(II)-diamine complexes are effective precatalysts for asymmetric hydrogenation, a crucial reaction in the synthesis of chiral molecules. nih.gov Similarly, copper-diamine systems are used to catalyze various cross-coupling reactions under mild conditions. nih.gov

The specific structure of this compound, with its N-methyl and C4-benzyloxy substituents, would create a distinct steric and electronic environment around the coordinated metal. This could be exploited to control the activity and selectivity of the catalyst. By modifying the ligand, researchers can fine-tune the performance of the catalytic system for specific transformations. Furthermore, derivatives of benzene-1,2-diamine are being explored as organocatalysts, using their hydrogen-bond donating capabilities to activate substrates in reactions like the Michael addition. mdpi.comresearchgate.net

Sustainable and Green Chemistry Initiatives in its Synthesis and Utilization

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. The synthesis and application of this compound and its derivatives can align with these goals. Research has demonstrated numerous green methods for synthesizing benzimidazoles (common products of OPDs), which avoid harsh reagents and solvents. eijppr.commdpi.com

These methods include:

Water-mediated synthesis: Using water as a solvent for the condensation of o-phenylenediamines with aldehydes. rjptonline.org

Green catalysts: Employing efficient and reusable catalysts like ammonium (B1175870) chloride or alumina (B75360). rjptonline.org

Alternative energy sources: Utilizing microwave irradiation or ultrasonic waves to accelerate reactions, often in solvent-free conditions. eijppr.comrjptonline.orgbohrium.com

These established green protocols for related OPDs could be readily adapted for reactions involving this compound. bohrium.com Moreover, there is a significant push towards producing monomers like diamines from renewable, bio-based sources such as lignocellulose, instead of traditional fossil fuels. researchgate.netnih.govresearchgate.net Integrating this compound into these sustainable frameworks, both in its synthesis and its use as a monomer for bio-based polymers, represents a significant future research direction. researchgate.net

Interdisciplinary Research Opportunities with Physics and Engineering Sciences

The unique properties of this compound open doors to collaborative research across chemistry, physics, and engineering.

Materials Physics and Electronics: Polymers derived from OPDs can exhibit interesting electronic properties. Copolymers of OPD and aniline (B41778), for example, have been synthesized for their electrochromic properties, meaning they change color in response to an electrical voltage. researchgate.net Polymers incorporating the this compound unit could be investigated for their potential in flexible electronic devices, organic light-emitting diodes (OLEDs), or as conductive polymers. mdpi.comresearchgate.net

Chemical and Environmental Engineering: The development of efficient and scalable green synthesis routes for this compound is a direct challenge for chemical engineers. bohrium.com In environmental applications, diamine-functionalized materials, such as metal-organic frameworks (MOFs), are being designed for capturing carbon dioxide from flue gas. researchgate.net The specific steric and electronic properties of this compound could be used to tailor the adsorption and desorption characteristics of such capture materials. researchgate.net

Biomedical Engineering: The use of OPD-based molecules in fluorescent sensors for biologically relevant species like nitric oxide or for imaging applications points to opportunities in biomedical engineering. researchgate.net Designing and fabricating sensor devices or imaging agents based on this compound for diagnostic purposes would require an interdisciplinary approach combining synthetic chemistry with device engineering and biological testing.

Retrosynthesis Analysis

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Reactant of Route 1
4-(Benzyloxy)-N1-methylbenzene-1,2-diamine
Reactant of Route 2
4-(Benzyloxy)-N1-methylbenzene-1,2-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.